![molecular formula C9H14N2OS B2447827 3-Cyclohexyl-2-thioxoimidazolidin-4-one CAS No. 81750-69-8](/img/structure/B2447827.png)
3-Cyclohexyl-2-thioxoimidazolidin-4-one
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Overview
Description
3-Cyclohexyl-2-thioxoimidazolidin-4-one is a derivative of 2-thioxoimidazolidin-4-one . It is known that 2-thioxoimidazolidin-4-one and its derivatives exhibit varied biological activity and belong to a special group of privileged structures known by the general name "hydantoins" .
Synthesis Analysis
The best known and most widely used method for the preparation of thiohydantoin derivatives is synthesis based on isothiocyanates . 3-Substituted 5-methylidene-2-thiohydantoins were synthesized by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid .Molecular Structure Analysis
The molecular formula of 3-Cyclohexyl-2-thioxoimidazolidin-4-one is C9H14N2OS . The molecular weight is 198.29 .Chemical Reactions Analysis
The synthesis of thiohydantoin derivatives is based on isothiocyanates . The condensation of aryl isothiocyanates with tetrahydroquinoline, tetrahydrobenzopiperazine, and dihydrobenzothiazine derivatives yielded the corresponding imidazotetrahydroquinolines, imidazotetrahydrobenzopiperazines, and imidazodihydrobenzothiazines .Scientific Research Applications
- 3-Cyclohexyl-2-thioxoimidazolidin-4-one derivatives have shown promise as antitumor agents. Researchers have investigated their potential to inhibit cancer cell growth and metastasis .
- Hydantoins, including 3-phenyl-2-thioxoimidazolidin-4-one , exhibit anticonvulsant activity. These compounds modulate neuronal excitability and may be useful in managing epilepsy .
- Some thiohydantoin derivatives, like 3-phenyl-2-thioxoimidazolidin-4-one , have demonstrated antidepressant-like effects in preclinical studies .
- The compound’s sulfur-containing moiety suggests potential antiviral properties. Researchers explore its effects against viral infections .
- 3-Cyclohexyl-2-thioxoimidazolidin-4-one derivatives have been studied for their hypoglycemic effects .
Antitumor Activity
Anticonvulsant Properties
Antidepressant Potential
Antiviral Activity
Hypoglycemia Treatment
Plant Growth Inhibition
These diverse applications highlight the compound’s potential in various therapeutic areas. Further research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties. 🌱🔬🧪
Mechanism of Action
Target of Action
Similar compounds, such as 2-thioxoimidazolidin-4-one derivatives, have been found to exhibit varied biological activity
Mode of Action
It is known that similar compounds interact with their targets in a way that leads to varied biological activity . More research is needed to elucidate the specific interactions between 3-Cyclohexyl-2-thioxoimidazolidin-4-one and its targets.
Biochemical Pathways
Similar compounds, such as 2-thioxoimidazolidin-4-one derivatives, are known to affect various biochemical pathways
Result of Action
Similar compounds, such as 2-thioxoimidazolidin-4-one derivatives, are known to exhibit varied biological activity
Future Directions
properties
IUPAC Name |
3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUZCWDBQPAEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2-thioxoimidazolidin-4-one |
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